

L-Tyrosine-d4: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **L-Tyrosine-d4**, a deuterated analog of the amino acid L-Tyrosine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This document covers the fundamental properties of **L-Tyrosine-d4**, its primary applications, and relevant biochemical pathways.

Core Compound Data

L-Tyrosine-d4 is a valuable tool in metabolic research and analytical chemistry, primarily serving as an internal standard for the accurate quantification of endogenous L-Tyrosine in various biological matrices.[1][2] Its physical and chemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	62595-14-6	[1][2][3][4][5][6]
Molecular Weight	185.21 g/mol	[1][3][4][5]
Molecular Formula	C ₉ H ₇ D ₄ NO ₃	[2][3][6]
Synonyms	L-Tyrosine-2,3,5,6-d4, L- Tyrosine (ring-d4)	[5]
Isotopic Purity	≥98 atom % D	[4]
Chemical Purity	>95%	[5]
Appearance	White solid	[4]
Melting Point	>300 °C (decomposes)	[4][6]

Applications in Research

The primary application of **L-Tyrosine-d4** is as an internal standard in mass spectrometry (MS) based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its utility stems from its chemical identity to endogenous L-Tyrosine, while its distinct mass allows for clear differentiation in MS analysis. This enables precise and accurate quantification of L-Tyrosine in complex biological samples.

Beyond its role as an internal standard, **L-Tyrosine-d4** can also be used as a tracer in metabolic studies to investigate the biosynthesis and catabolism of L-Tyrosine and its downstream metabolites.[1]

Biochemical Significance of L-Tyrosine

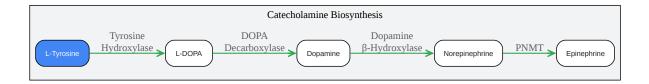
L-Tyrosine, a non-essential amino acid synthesized from phenylalanine, is a precursor to several critical biological molecules.[7][8] Understanding its metabolic pathways is crucial for various research areas, including neuroscience, endocrinology, and the study of metabolic disorders.

Tyrosine Metabolism and Neurotransmitter Synthesis



A key function of L-Tyrosine is its role as a precursor in the biosynthesis of catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[3][7][9][10][11] This pathway is of significant interest in research related to stress, cognitive function, and neurological disorders like Parkinson's disease.[3][9][12]

The initial and rate-limiting step in this pathway is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[12] L-DOPA is then decarboxylated to form dopamine. Subsequently, dopamine can be converted to norepinephrine, which can be further methylated to produce epinephrine.



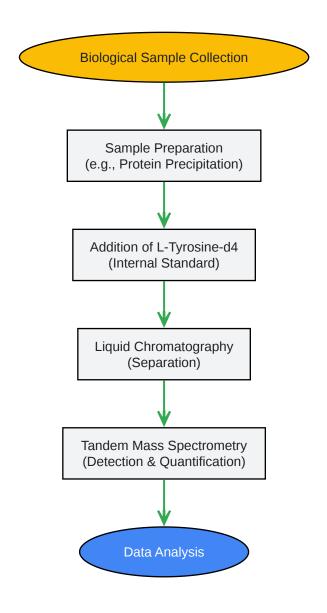
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Biosynthesis of Catecholamines from L-Tyrosine.

Experimental Workflow: Quantification of L-Tyrosine using LC-MS/MS

The following provides a generalized workflow for the quantification of L-Tyrosine in a biological sample, such as plasma or urine, using **L-Tyrosine-d4** as an internal standard.





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Generalized workflow for LC-MS/MS analysis.

Detailed Experimental Protocol Outline

While specific parameters will vary based on the instrumentation and matrix, a general protocol involves the following steps:

- Sample Preparation: This often involves protein precipitation from the biological matrix using a solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins.
- Internal Standard Spiking: A known concentration of **L-Tyrosine-d4** is added to the sample.



- Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically with a reversed-phase column, to separate L-Tyrosine from other sample components.
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both L-Tyrosine and L-Tyrosine-d4.
- Quantification: The ratio of the peak area of endogenous L-Tyrosine to the peak area of the
 L-Tyrosine-d4 internal standard is used to calculate the concentration of L-Tyrosine in the
 original sample. This ratiometric analysis corrects for variations in sample preparation and
 instrument response.

For more detailed methodologies, researchers are encouraged to consult specific published literature utilizing LC-MS/MS for amino acid analysis.[13]

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